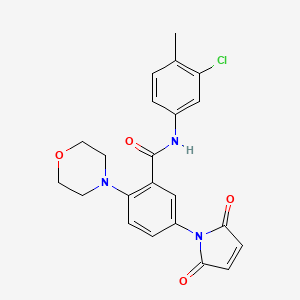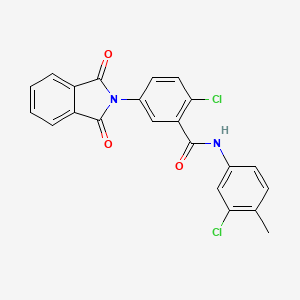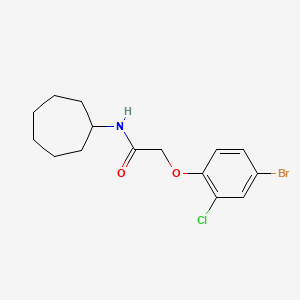![molecular formula C15H10F3IN2OS B3707274 2-iodo-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B3707274.png)
2-iodo-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
描述
2-iodo-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a chemical compound with the molecular formula C14H9F3INO It is known for its unique structure, which includes an iodine atom, a trifluoromethyl group, and a carbamothioyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodobenzoyl chloride and 3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Procedure: The 2-iodobenzoyl chloride is reacted with 3-(trifluoromethyl)aniline in the presence of triethylamine. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
化学反应分析
Types of Reactions
2-iodo-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new functional groups.
Coupling Reactions: The presence of the iodine atom makes the compound suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学研究应用
2-iodo-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-iodo-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The carbamothioyl group can interact with nucleophilic sites, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
2-iodo-N-{[3-(trifluoromethyl)phenyl]benzamide}: Similar structure but lacks the carbamothioyl group.
3-iodo-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
2-iodo-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the presence of both the trifluoromethyl and carbamothioyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
属性
IUPAC Name |
2-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3IN2OS/c16-15(17,18)9-4-3-5-10(8-9)20-14(23)21-13(22)11-6-1-2-7-12(11)19/h1-8H,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEHUQPOPMPYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3707238.png)
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B3707245.png)
![4-chloro-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3707262.png)
![3,4,5-trimethoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3707266.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B3707267.png)
![3-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B3707276.png)
![3-(2-FLUOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B3707283.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B3707286.png)
![N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B3707292.png)
